3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Description
The compound 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide features a benzamide core substituted with a cyano group at the 3-position and an ethyl-linked 2,4-dioxo-1,3-oxazolidin-3-yl moiety. Cyano groups often enhance binding affinity through dipole interactions, while the oxazolidinone ring contributes hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-9-2-1-3-10(6-9)12(18)15-4-5-16-11(17)8-20-13(16)19/h1-3,6H,4-5,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGJTTWCABLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps. One common approach is the reaction of 3-cyanobenzoyl chloride with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or oxazolidinones.
Scientific Research Applications
3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The oxazolidinone moiety may enhance binding affinity and specificity, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Analysis
The following table summarizes structural analogs and their substituent differences:
*Calculated based on formula C₁₃H₁₁N₃O₃.
Structural Insights:
- Oxazolidinone vs. Heterocyclic Substituents: The target compound’s 2,4-dioxo-1,3-oxazolidin-3-yl group provides two carbonyl groups for hydrogen bonding, unlike BI85184’s thiophene (aromatic, sulfur-mediated interactions) or CDPPB’s pyrazole (nitrogen-rich, planar structure). This may enhance binding to polar active sites, such as enzyme catalytic pockets .
- Spirocyclic vs. Linear Chains : Compound 34 () incorporates a diazaspiro[4.5]decane-2,4-dione, which imposes conformational constraints compared to the target’s flexible ethyl linker. Spirocyclic systems often improve metabolic stability but reduce solubility .
- Electron-Withdrawing Groups: The trifluoromethyl group in Compound 34 increases electronegativity and lipophilicity, whereas the target’s cyano group offers a balance of polarity and steric minimalism .
Pharmacokinetic and Bioactivity Considerations
- Oxazolidinone Derivatives: Known for antimicrobial activity (e.g., linezolid), the dioxo-oxazolidinyl group in the target compound may confer similar properties, though direct evidence is lacking in the provided data. Its ethyl linker likely enhances solubility compared to bulkier analogs .
- Thiophene and Thioether Analogs: BI85184 and Compound 15 () contain sulfur, which may improve membrane permeability but increase oxidation risks.
- Pyrazole-Based CDPPB: As a metabotropic glutamate receptor modulator, CDPPB’s pyrazole ring enables π-π stacking with aromatic residues in binding pockets. The target’s oxazolidinone may instead form hydrogen bonds, suggesting divergent therapeutic targets .
Biological Activity
3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure
The compound features a cyano group and an oxazolidinone moiety , which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, particularly in antimicrobial and anticancer contexts.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Many derivatives of oxazolidinones show strong antimicrobial properties. For instance, studies have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity : Preliminary cytotoxicity tests on cell lines such as L929 and A549 suggest that certain derivatives can stimulate cell viability or exhibit low toxicity at specific concentrations .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of bacterial protein synthesis or interference with cellular metabolism.
Antimicrobial Efficacy
A study focused on the antimicrobial activity of oxazolidinone derivatives revealed that this compound could potentially inhibit the growth of several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values for various bacteria were determined and are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 cells showed varying degrees of viability based on concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 87 |
| 12 | 109 |
| 25 | 96 |
| 50 | 85 |
| 100 | 102 |
These results indicate that at lower concentrations, the compound may enhance cell viability, while higher concentrations could lead to reduced viability .
Case Studies
- Case Study on Antimicrobial Activity : In a comparative study, derivatives similar to this compound were tested against a panel of resistant bacterial strains. The results indicated a significant bactericidal effect compared to standard antibiotics like ciprofloxacin .
- Case Study on Cancer Cell Lines : Another investigation utilized A549 lung cancer cells to evaluate the cytotoxic effects of the compound. The findings suggested that certain concentrations could lead to increased cell death in cancerous cells, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
